Cas no 54976-00-0 (21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-)

21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- Chemical and Physical Properties
Names and Identifiers
-
- 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-
- meso-Tetramethyl porphine 5,10,15,20-Tetramethylporphyyrin
- tetramethylporphyrin
- 5,10,15,20-tetramethyl-21,22-dihydroporphyrin
- 5,10,15,20-Tetramethyl-21H,23H-porphine
- 54976-00-0
- SCHEMBL272097
-
- Inchi: InChI=1S/C24H22N4/c1-13-17-5-7-19(25-17)14(2)21-9-11-23(27-21)16(4)24-12-10-22(28-24)15(3)20-8-6-18(13)26-20/h5-12,25-26H,1-4H3
- InChI Key: RFZBOUYBQUXMMQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 366.18444672Da
- Monoisotopic Mass: 366.18444672Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 0
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 57.4Ų
21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Frontier Specialty Chemicals | T40094-25mg |
meso-Tetramethyl porphine |
54976-00-0 | 25mg |
$ 445.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | T40094-10mg |
meso-Tetramethyl porphine |
54976-00-0 | 10mg |
$ 215.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | T40094-25 mg |
meso-Tetramethyl porphine |
54976-00-0 | 25mg |
$ 424.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | T40094-10 mg |
meso-Tetramethyl porphine |
54976-00-0 | 10mg |
$ 205.00 | 2022-11-04 |
21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- Related Literature
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Tomoya Ishizuka,Nitika Grover,Christopher J. Kingsbury,Hiroaki Kotani,Mathias O. Senge,Takahiko Kojima Chem. Soc. Rev. 2022 51 7560
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2. Electrocrystallization and X-ray structure of a new porphycene-based material, [Ni(OMPc)]2.5(BF4)2·C10H7ClJean-Michel Barbe,Philippe Richard,M. Ally Aukauloo,Claude Lecomte,Pierre Petit,Roger Guilard J. Chem. Soc. Chem. Commun. 1994 2757
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Tomoya Ishizuka,Nitika Grover,Christopher J. Kingsbury,Hiroaki Kotani,Mathias O. Senge,Takahiko Kojima Chem. Soc. Rev. 2022 51 7560
Additional information on 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-
21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- (CAS No. 54976-00-0): A Versatile Tetramethyl Porphyrin Derivative
21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- (CAS No. 54976-00-0) is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in biological systems and industrial applications. This tetramethyl porphyrin compound is widely studied for its unique photophysical properties, stability, and potential applications in fields such as materials science, catalysis, and biomedicine. The compound's structure features a porphine core with four methyl groups symmetrically substituted at the 5, 10, 15, and 20 positions, enhancing its solubility and modifying its electronic properties.
The growing interest in porphyrin derivatives like 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- is driven by their ability to mimic natural processes, such as photosynthesis, and their utility in advanced technologies. Researchers are particularly intrigued by its potential in artificial photosynthesis systems, a hot topic in sustainable energy research. With the global push towards renewable energy, compounds like this are being explored for their ability to capture and convert sunlight efficiently, addressing one of the most pressing challenges in clean energy technology.
In the field of materials science, 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- is valued for its role in developing organic semiconductors and photovoltaic devices. Its conjugated macrocyclic structure allows for excellent electron delocalization, making it a promising candidate for organic light-emitting diodes (OLEDs) and solar cells. Recent studies have shown that modifying the peripheral substituents on porphyrin frameworks can significantly alter their optoelectronic properties, opening new avenues for tailored materials in next-generation electronics.
The compound's catalytic applications are another area of active research. Metalloporphyrins derived from tetramethyl porphyrins have shown remarkable activity in oxidation reactions, with potential uses in green chemistry and pharmaceutical synthesis. This aligns with current trends in sustainable chemical processes, where researchers seek efficient, environmentally friendly catalysts to replace traditional methods. The compound's stability under various conditions makes it particularly attractive for industrial applications.
From a biomedical perspective, 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- and its derivatives are being investigated for photodynamic therapy (PDT) applications. The compound's ability to generate reactive oxygen species upon light activation makes it a potential candidate for targeted cancer treatments. This research direction responds to the increasing demand for non-invasive therapeutic approaches in oncology, a major focus area in modern medicine.
The synthesis and characterization of 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- continue to be refined to improve yields and purity. Advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography are routinely employed to study its structure-property relationships. These characterization methods are crucial for quality control in research and potential commercial applications, ensuring reproducibility in studies involving this compound.
Market trends indicate growing demand for specialized porphyrin derivatives like 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-, particularly from academic institutions and technology companies. The compound's versatility across multiple disciplines makes it a valuable research tool, with applications spanning from fundamental studies to applied technologies. Suppliers are increasingly offering custom synthesis services to meet the specific needs of researchers working on cutting-edge projects.
For researchers considering working with 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-, proper handling and storage are essential to maintain its stability. While not classified as hazardous, standard laboratory precautions should be followed. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation, especially for long-term storage. These practical considerations are important for obtaining reliable experimental results.
Future research directions for 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL- may focus on developing novel derivatives with enhanced properties for specific applications. The integration of computational chemistry with experimental approaches could accelerate the discovery of optimized structures for particular uses. As nanotechnology advances, there may be opportunities to incorporate this compound into hybrid materials or nanoscale devices, further expanding its potential applications.
The scientific community continues to explore the fundamental chemistry of tetramethyl porphyrins like 21H,23H-PORPHINE, 5,10,15,20-TETRAMETHYL-, with new publications regularly appearing in peer-reviewed journals. Keeping abreast of these developments is crucial for researchers aiming to leverage the latest findings in their work. The compound's unique combination of structural features and functional properties ensures its ongoing relevance in diverse scientific fields.
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